![molecular formula C10H10N4O2 B179899 Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate CAS No. 167626-50-8](/img/structure/B179899.png)
Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Overview
Description
“Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been the subject of significant research due to their significant antibacterial activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been the subject of various studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis of these compounds often involves reactions with various reagents .Molecular Structure Analysis
The molecular formula of “Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” is C10H10N4O2 . Its average mass is 218.212 Da, and its monoisotopic mass is 218.080383 Da .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been explored in various studies . For instance, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide was reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” include a density of 1.4±0.1 g/cm3, a boiling point of 446.4±55.0 °C at 760 mmHg, and a flash point of 223.8±31.5 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Microbiology Research
This compound may be used in microbiology to study histidine production in yeast cell cultures. By inhibiting certain pathways, it can help in understanding gene expression and enzyme activity related to histidine synthesis .
Click Chemistry
In the field of click chemistry, this compound could serve as a ligand in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This is a cornerstone reaction in bioconjugation studies and is used to create complex molecules for various applications, including drug development .
Synthesis of Propanamides
It might be involved in the synthesis of propanamides, which are valuable in medicinal chemistry for creating compounds with potential therapeutic effects. The methods used for these syntheses can lead to the development of new drugs .
Chemical Structure Analysis
The compound’s structure and properties can be analyzed using various spectroscopic methods. This analysis is crucial for understanding its reactivity and potential as a building block in organic synthesis .
Anticancer Research
Derivatives of this compound could be synthesized and evaluated for their anticancer activity. This involves designing, synthesizing, and testing various triazole derivatives to find new treatments for cancer .
Synthesis Methods Review
Lastly, it could be used in reviewing synthesis methods of triazoles. Triazoles are an important class of compounds with broad applications, including pharmaceuticals and agrochemicals. Understanding their synthesis methods can lead to innovations in these fields .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been used in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
It’s worth noting that triazole derivatives have been known to interact with their targets through the formation of hydrogen bonds, which can lead to changes in the target’s function .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activities against certain cancer cell lines .
Safety and Hazards
Future Directions
The future directions for the study of “Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” and similar compounds involve further investigations on this scaffold to harness its optimum antibacterial potential . The rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAQXKUFBUHCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377088 | |
Record name | Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate | |
CAS RN |
167626-50-8 | |
Record name | Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167626-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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